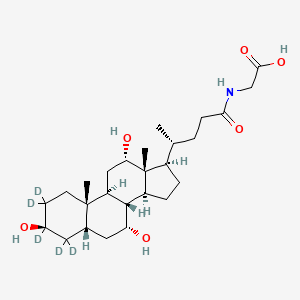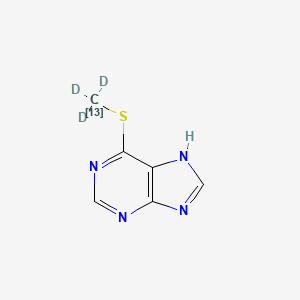
6-Methylmercaptopurine-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylmercaptopurine-13C,d3 is a stable isotope-labeled compound. It is a derivative of 6-Methylmercaptopurine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylmercaptopurine-13C,d3 involves the incorporation of carbon-13 and deuterium into the 6-Methylmercaptopurine moleculeThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methylmercaptopurine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted purines. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Scientific Research Applications
6-Methylmercaptopurine-13C,d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tracer in metabolic flux analysis to study metabolic pathways.
Biology: Employed in the study of nucleic acid metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 6-Methylmercaptopurine-13C,d3 involves its incorporation into nucleic acids, where it interferes with nucleic acid synthesis by inhibiting purine metabolism. This inhibition is achieved through the competition with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This compound ultimately disrupts DNA and RNA synthesis, leading to cell death .
Comparison with Similar Compounds
6-Methylmercaptopurine-13C,d3 is unique due to its isotopic labeling, which allows for precise quantitation and tracking in various research applications. Similar compounds include:
6-Methylmercaptopurine: The non-labeled version used in similar applications but lacks the isotopic tracking capability.
6-Thioguanine: Another purine analog used in chemotherapy but with different metabolic and pharmacokinetic properties.
6-Mercaptopurine: A closely related compound used in the treatment of leukemia and other cancers .
These comparisons highlight the uniqueness of this compound in its ability to provide detailed insights into metabolic processes and drug development.
Properties
Molecular Formula |
C6H6N4S |
|---|---|
Molecular Weight |
170.22 g/mol |
IUPAC Name |
6-(trideuterio(113C)methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |
InChI Key |
UIJIQXGRFSPYQW-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])SC1=NC=NC2=C1NC=N2 |
Canonical SMILES |
CSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


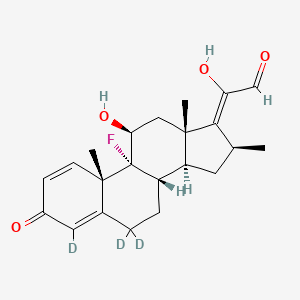

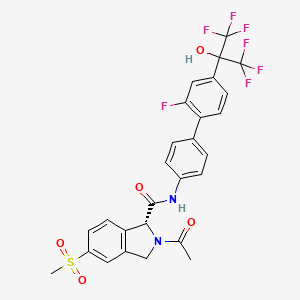


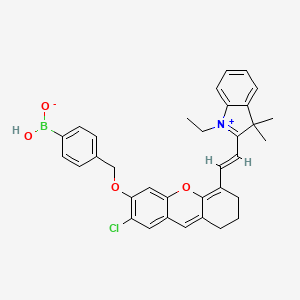
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
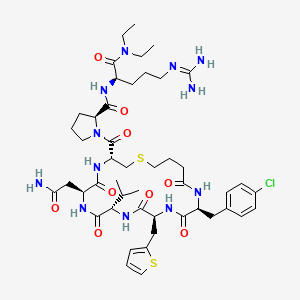
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

